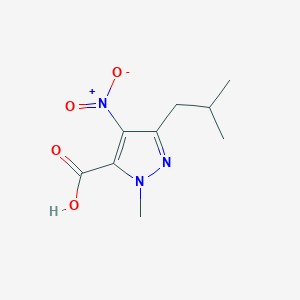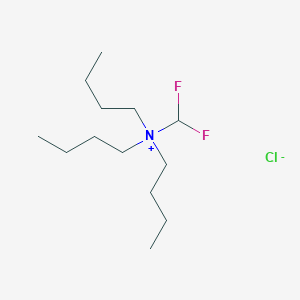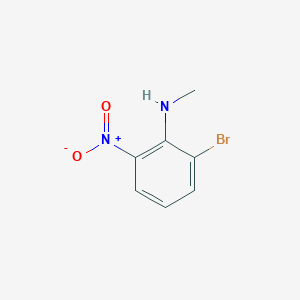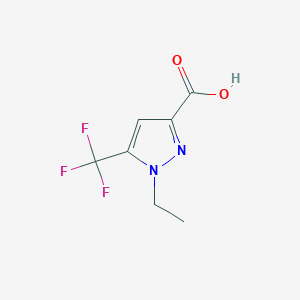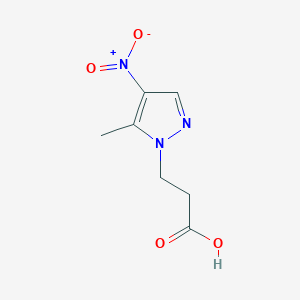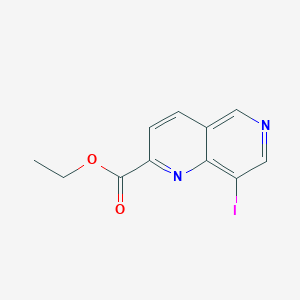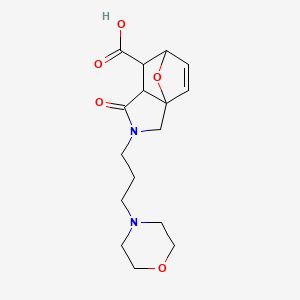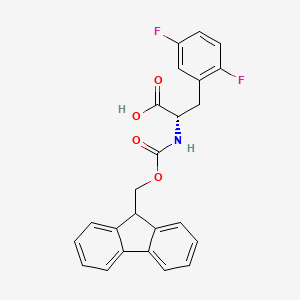
N-Fmoc-2,5-difluoro-L-phenylalanine
Übersicht
Beschreibung
N-Fmoc-2,5-difluoro-L-phenylalanine is a chemical compound with the CAS Number: 1004959-90-3 . It has a molecular weight of 423.42 and its IUPAC name is (2S)-3-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It is used for producing high-quality peptides .
Molecular Structure Analysis
The molecular structure of N-Fmoc-2,5-difluoro-L-phenylalanine is represented by the linear formula C24H19F2NO4 . The InChI key is VLGUITFILRLIFL-QFIPXVFZSA-N .Physical And Chemical Properties Analysis
N-Fmoc-2,5-difluoro-L-phenylalanine is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Signal Transduction Studies
- Yao et al. (1999) explored the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine as a phosphotyrosyl mimetic, potentially useful for signal transduction studies. This study demonstrates the utility of these compounds in the preparation of inhibitors targeting signal transduction pathways, including SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).
Native Chemical Ligation
- Crich and Banerjee (2007) reported on the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which enables native chemical ligation at phenylalanine. This research highlights the use of the N-Boc amino acid in the formation of peptides through a native chemical ligation process (Crich & Banerjee, 2007).
Self-Assembly and Hydrogelation
- The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives was investigated by Ryan et al. (2010). Their research demonstrates how atomic substitutions on the aromatic side-chain of Fmoc-Phe can dramatically enhance self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents (Ryan et al., 2010).
Antibacterial Composite Materials
- Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. This study showcases the potential of these compounds in the development of enhanced composite materials for biomedical applications due to their intrinsic antibacterial properties (Schnaider et al., 2019).
Solid Phase Peptide Synthesis
- Baczko et al. (1996) described a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid phase peptide synthesis. This method facilitates the synthesis of peptides with nonhydrolyzable phosphotyrosyl mimetics, illustrating the utility of Fmoc-protected amino acids in peptide synthesis (Baczko et al., 1996).
Safety and Hazards
N-Fmoc-2,5-difluoro-L-phenylalanine is classified under the GHS07 hazard class . The hazard statements are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Wirkmechanismus
Target of Action
N-Fmoc-2,5-difluoro-L-phenylalanine is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the 2,5-difluoro-phenylalanine residue into the peptide chain during the synthesis process .
Mode of Action
The compound interacts with its targets through the process of peptide bond formation. The Fmoc (9-fluorenylmethoxycarbonyl) group of N-Fmoc-2,5-difluoro-L-phenylalanine acts as a protective group for the amino group during peptide synthesis . This allows the carboxyl group of the compound to form a peptide bond with the amino group of another amino acid or peptide, while preventing unwanted side reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. The introduction of the 2,5-difluoro-phenylalanine residue can affect the properties of the resulting peptide, including its structure, stability, and interactions with other molecules . The specific effects would depend on the sequence and structure of the peptide, as well as the position of the 2,5-difluoro-phenylalanine residue within the peptide .
Pharmacokinetics
The pharmacokinetic properties of N-Fmoc-2,5-difluoro-L-phenylalanine, such as its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the properties of the peptide in which it is incorporated .
Result of Action
The incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into a peptide can result in a peptide with unique properties. The 2,5-difluoro-phenylalanine residue can influence the peptide’s structure, stability, and interactions with other molecules . This can potentially enhance the peptide’s biological activity, selectivity, or stability .
Action Environment
The action of N-Fmoc-2,5-difluoro-L-phenylalanine is influenced by the conditions of the peptide synthesis process, such as the pH, temperature, and solvent used . These factors can affect the efficiency of peptide bond formation and the removal of the Fmoc protective group . In addition, the stability of the compound and the resulting peptide may be affected by factors such as temperature, pH, and the presence of certain chemicals .
Eigenschaften
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUITFILRLIFL-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-2,5-difluoro-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
